molecular formula C9H6F3NO2S B1372123 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile CAS No. 904311-38-2

4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile

Cat. No. B1372123
CAS RN: 904311-38-2
M. Wt: 249.21 g/mol
InChI Key: LGCUPQRKPXOJGQ-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile (MSTFB) is a chemical compound that has been found to have a variety of scientific applications. It is a colorless solid with a molecular weight of 215.3 g/mol, and is soluble in organic solvents such as ethyl acetate and dimethylformamide. MSTFB is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. It has also been used in the synthesis of a variety of other compounds, including antibiotics, dyes, and other organic compounds.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Benzylamine and Sulfone Analogs : A practical synthesis of 4-fluoro-2-(methylthio)benzylamine and its corresponding 2-methylsulfonyl analog has been reported, highlighting the use of 4-(methylsulfonyl)-3-(trifluoromethyl)benzonitrile in chemical synthesis (Perlow et al., 2007).

  • Electrolyte Additive in Lithium-Ion Batteries : 4-(Trifluoromethyl)-benzonitrile has been utilized as a novel electrolyte additive in high voltage lithium-ion batteries, significantly improving cyclic stability and capacity retention (Huang et al., 2014).

Pharmaceutical and Biomedical Research

  • Androgen Receptor Antagonists : The compound is involved in the synthesis of androgen receptor antagonists like MDV3100, which have applications in cancer therapy (Li Zhi-yu, 2012).

  • Membrane Technology in Fuel Cells : The use of partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers in proton exchange membranes for fuel cells has been explored, highlighting its potential in energy applications (Sankir et al., 2007).

Environmental and Material Sciences

  • Involvement in the Formation of Transformation Products : The compound's role in the formation of transformation products during environmental processes like denitrification is studied, indicating its environmental impact (Nödler et al., 2012).

  • Application in Polymer Solar Cells : Its derivative, 4-amino-2-(trifluoromethyl)benzonitrile, has been used as an additive in polymer solar cells, enhancing power conversion efficiencies (Jeong et al., 2011).

Mechanism of Action

Target of Action

The primary target of 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile, also known as BENZONITRILE,4-(METHYLSULFONYL)-3-(TRIFLUOROMETHYL)-, is the LiNi 0.5 Mn 1.5 O 4 cathode of high voltage lithium-ion batteries . This compound acts as a novel electrolyte additive, enhancing the performance and stability of the battery .

Mode of Action

The compound interacts with its target by forming a low-impedance protective film on the LiNi 0.5 Mn 1.5 O 4 cathode . This film is formed due to the preferential oxidation of the compound on the cathode . This protective film prevents the subsequent oxidation decomposition of the electrolyte and suppresses the manganese dissolution from the cathode .

Biochemical Pathways

The compound affects the charge-discharge pathway in lithium-ion batteries . By forming a protective film on the cathode, it enhances the cyclic stability of the battery . This results in improved battery performance and longevity .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties related to its distribution and stability in the battery. The compound is used as an additive in the electrolyte at a concentration of 0.5 wt% . Its distribution and stability in the battery environment contribute to its effectiveness as an electrolyte additive .

Result of Action

The use of 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile results in significant improvements in the performance and stability of lithium-ion batteries . Specifically, batteries using this compound as an additive show an initial capacity of 133 mAh g −1 and maintain 121 mAh g −1 after 300 cycles with a capacity retention of 91%, compared to the 75% of that using base electrolyte .

Action Environment

The action of the compound is influenced by the chemical environment of the battery, particularly the composition of the electrolyte . The compound has lower oxidative stability than other components of the electrolyte, such as ethylene carbonate (EC) and dimethyl carbonate (DMC), which leads to its preferential oxidation and the formation of the protective film .

properties

IUPAC Name

4-methylsulfonyl-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2S/c1-16(14,15)8-3-2-6(5-13)4-7(8)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCUPQRKPXOJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Fluoro-3-(trifluoromethyl)benzonitrile (400 mg, 2.12 mmol) was suspended together with sodium methanesulfinate (216 mg, 2.12 mmol) in DMSO (2 ml) and stirred at 80° C. for 22 hours. The reaction was then cooled, diluted with 25 ml H2O and filtered. Filtered solids were evaporated from toluene to give 536 mg of the title substance (quant).
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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